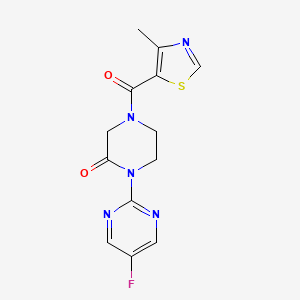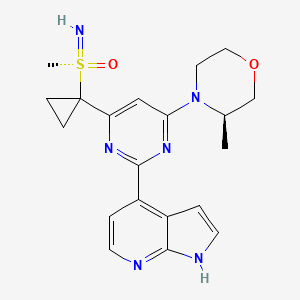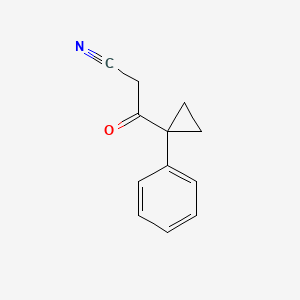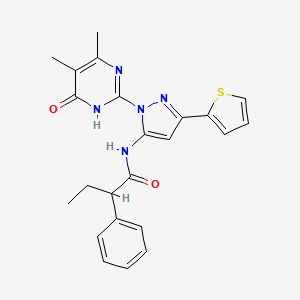
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid, also known as FAPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FAPA is a derivative of adamantane, a tricyclic hydrocarbon that has been used as a starting material for the synthesis of various drugs. FAPA has been found to exhibit significant biological activity, including anti-inflammatory and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid is not fully understood. However, it is believed that (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has also been found to modulate the activity of various enzymes and receptors involved in inflammation.
Biochemical and Physiological Effects:
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory effects, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to exhibit neuroprotective effects. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been shown to protect neurons against oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurological diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has also been found to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has some limitations as well. It is a relatively new compound and its biological activity and toxicity profile are not fully understood. Further studies are needed to fully elucidate its potential therapeutic applications and limitations.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid. One of the major areas of research is its potential therapeutic applications in various disease conditions. Further studies are needed to fully elucidate its anti-inflammatory and neuroprotective effects and to determine its potential use in the treatment of inflammatory and neurological diseases. Additionally, studies are needed to determine the toxicity profile of (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid and its potential side effects. Overall, (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid is a promising compound that has the potential to be developed into a therapeutic agent for various disease conditions.
Synthesemethoden
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid can be synthesized through a multi-step process involving the reaction of 3-fluoro-1-adamantanol with a suitable reagent such as thionyl chloride, followed by reaction with a propanoic acid derivative. The resulting (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid can be purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory effects. (2R)-2-(3-Fluoro-1-adamantyl)propanoic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)/t8-,9?,10?,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOIRHLDSXLHI-UTUNZMJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2849284.png)




![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2849292.png)
![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)

amino}acetamide](/img/structure/B2849296.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
![N-methyl-1-{4-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2849304.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)